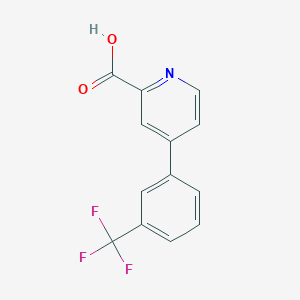

4-(3-(Trifluoromethyl)phenyl)picolinic acid

Vue d'ensemble

Description

4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as 4-TFMPPA, is an organic compound belonging to the picolinic acid family. It is a versatile compound that has been widely studied due to its potential applications in the fields of biochemistry and physiology, as well as its potential as a drug target. 4-TFMPPA has been found to have a wide range of biochemical and physiological effects and is being studied for its potential use in laboratory experiments and drug development.

Applications De Recherche Scientifique

Anticancer Activities

This compound has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown promising in vitro anticancer activities . Specifically, these complexes have been tested on lung cancer cells (A549) and cervical carcinoma cells (HeLa), revealing toxic effects . The presence of fluorine atoms on the backbone of the N,O’-bidentate ligand was investigated, and a trend was noticed in the carbonyl stretching frequencies .

Drug Synthesis

“4-(3-(Trifluoromethyl)phenyl)picolinic acid” is extensively used in drug synthesis . It’s a versatile material with unique properties that make it an indispensable tool in various fields of scientific research.

Catalysis

This compound also finds application in the field of catalysis . Its unique chemical structure and properties make it a valuable catalyst in various chemical reactions.

FDA-Approved Drugs

The trifluoromethyl group (-CF3) in this compound is a common feature in many FDA-approved drugs . Over the past 20 years, numerous trifluoromethyl group-containing drugs have been approved for various diseases and disorders .

PI3K Inhibitors

The compound has been used in the synthesis of PI3K inhibitors, which are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Fluorine-Containing Compounds

As a fluorine-containing compound, “4-(3-(Trifluoromethyl)phenyl)picolinic acid” contributes to the significant impact of organo-fluorine chemistry on pharmaceutical growth . Fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Mécanisme D'action

Target of Action

The primary target of 4-(3-(Trifluoromethyl)phenyl)picolinic acid, also known as TFP, is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the growth and development of plants .

Mode of Action

TFP interacts with its target, AFB5, by docking onto the receptor . This interaction changes the structure of AFB5 and disrupts its ability to bind with zinc, thereby inhibiting its function . This mechanism of action is similar to that of synthetic auxin herbicides .

Biochemical Pathways

It is known that the compound’s interaction with afb5 affects the normal functioning of this protein, which is involved in various cellular processes, including viral replication and packaging .

Pharmacokinetics

The compound’s ability to bind to afb5 suggests that it can be absorbed and distributed within the organism to reach its target

Result of Action

The binding of TFP to AFB5 inhibits the function of this protein, leading to changes at the molecular and cellular levels . In the context of its use as a herbicide, this results in the inhibition of plant growth .

Action Environment

The efficacy and stability of TFP can be influenced by various environmental factors. For instance, the compound’s herbicidal activity may vary depending on the specific plant species and growth conditions

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAMIBNVECEDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

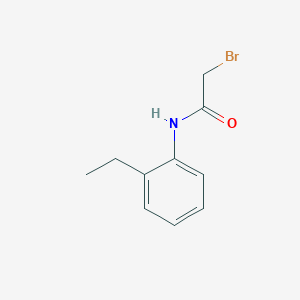

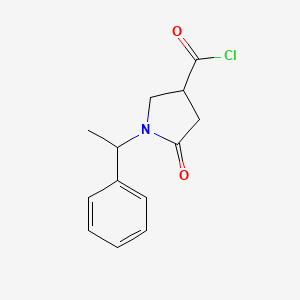

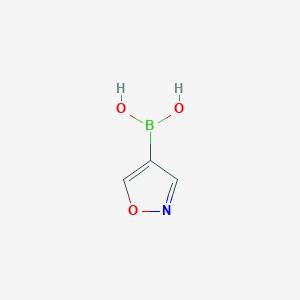

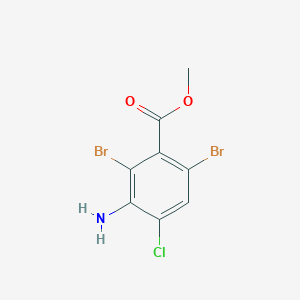

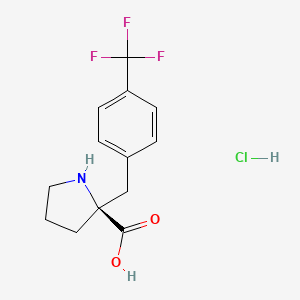

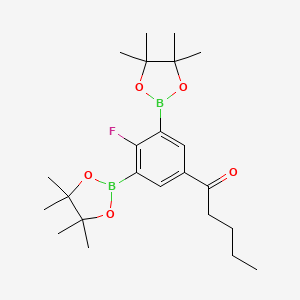

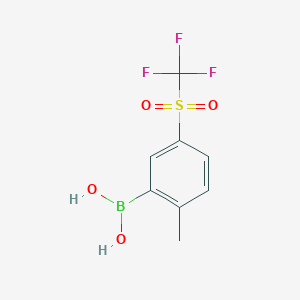

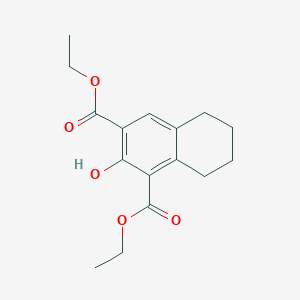

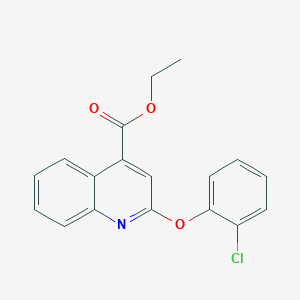

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1393561.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393583.png)